Benzene, 1-chloro-4-(1-cyclopropylideneethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- is an organic compound with the molecular formula C11H11Cl It is a derivative of benzene, where a chlorine atom and a cyclopropylideneethyl group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation, where benzene reacts with a chlorinated cyclopropylideneethyl compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The cyclopropylideneethyl group can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic or basic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using NaOH can yield phenolic derivatives.
Oxidation: Products can include carboxylic acids or ketones, depending on the reaction conditions and reagents.
Scientific Research Applications
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- involves its interaction with various molecular targets. In nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile, forming a Meisenheimer complex as an intermediate . This intermediate then undergoes further reactions to yield the final product.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-ethyl-: Similar structure but with an ethyl group instead of a cyclopropylideneethyl group.
Benzene, 1-chloro-4-(chlorophenylmethyl)-: Contains a chlorophenylmethyl group instead of a cyclopropylideneethyl group.
Benzene, 1-chloro-4-(trifluoromethyl)-: Substituted with a trifluoromethyl group.
Uniqueness
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- is unique due to the presence of the cyclopropylideneethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
888505-26-8 |
---|---|
Molecular Formula |
C11H11Cl |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
1-chloro-4-(1-cyclopropylideneethyl)benzene |
InChI |
InChI=1S/C11H11Cl/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7H,2-3H2,1H3 |
InChI Key |
PITIMVZYEUCBCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.